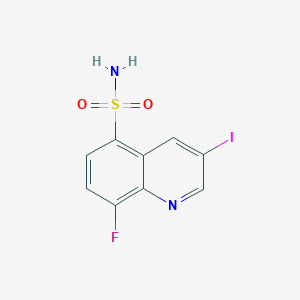

8-Fluoro-3-iodoquinoline-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6FIN2O2S |

|---|---|

Molecular Weight |

352.13 g/mol |

IUPAC Name |

8-fluoro-3-iodoquinoline-5-sulfonamide |

InChI |

InChI=1S/C9H6FIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15) |

InChI Key |

SQICFFGSDVNDQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 3 Iodoquinoline 5 Sulfonamide

Precursor Synthesis and Derivatization Strategies

The foundational steps in synthesizing 8-Fluoro-3-iodoquinoline-5-sulfonamide involve the meticulous construction of its core components: the substituted quinoline (B57606) ring and the sulfonamide group. This is typically achieved through the synthesis of a key intermediate, the sulfonyl chloride, which is then converted to the final sulfonamide product.

Synthesis of Quinoline-5-Sulfonyl Chloride Intermediates

The formation of the quinoline-5-sulfonyl chloride moiety is a critical step. Several strategies exist for creating this intermediate, often starting from a pre-functionalized quinoline or by building the quinoline ring from simpler aromatic precursors.

One common method involves the direct sulfonation and chlorination of a quinoline derivative. For instance, compounds like 8-hydroxyquinoline (B1678124) can be treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride. nih.govnih.gov A similar approach could be envisioned for a pre-synthesized 8-fluoro-3-iodoquinoline (B1284323). Another direct method involves treating quinoline with chlorosulfonic acid at elevated temperatures (e.g., 140°C), which has been used to synthesize quinoline-8-sulfonyl chloride and could be adapted for the 5-sulfonyl isomer. publish.csiro.au

Alternatively, the quinoline ring system can be constructed from aniline (B41778) derivatives. A plausible route for the target compound would start with a 2-fluoroaniline (B146934) precursor, which ensures the correct placement of the fluorine atom at the 8-position of the resulting quinoline. The quinoline ring can be formed via classic methods like the Skraup synthesis, which uses glycerol (B35011) under acidic conditions. nih.gov Following the formation of the 8-fluoroquinoline (B1294397) core, subsequent steps would introduce the iodo group and then the sulfonyl chloride.

A different approach begins with an aminoquinoline. For example, 5-aminoisoquinoline (B16527) can be converted to its corresponding sulfonyl chloride through a diazo-reaction with sodium nitrite (B80452) and hydrochloric acid, followed by sulfuryl chloridization with sulfur dioxide. google.com This highlights a pathway where the sulfonyl chloride is generated from an amino group at the desired position.

A particularly relevant synthesis is that of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride, which is prepared by treating 8-hydroxy-7-iodo-quinoline-5-sulfonic acid with chlorosulfonic acid. researchgate.netmicrobiologyjournal.org This demonstrates the feasibility of performing the sulfonyl chloride formation on a quinoline ring that already contains a halogen substituent.

Amidation Reactions with Ammonia (B1221849) or Amine Derivatives

Once the 8-fluoro-3-iodoquinoline-5-sulfonyl chloride intermediate is obtained, the final step is the formation of the sulfonamide group. This is typically achieved through an amidation reaction, where the sulfonyl chloride is reacted with ammonia or a primary/secondary amine. ekb.eg

The reaction conditions for this step are crucial for achieving high yields. A general procedure involves dissolving the quinoline sulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or anhydrous acetonitrile (B52724), and then adding the desired amine. nih.govnih.govrsc.org Often, a base like pyridine (B92270) or triethylamine (B128534) is included to act as a hydrogen chloride acceptor, driving the reaction to completion. nih.govnih.govrsc.org The reaction is often carried out overnight to ensure the formation of the final product. rsc.org

The versatility of this reaction allows for the creation of a wide array of sulfonamide derivatives by simply varying the amine reactant. Syntheses have been reported using various secondary amines, aromatic amines, and even hydrazine (B178648) hydrate (B1144303) to produce diverse sulfonamide structures. researchgate.netmicrobiologyjournal.org

| Quinoline Sulfonyl Chloride Precursor | Amine Reactant | Solvent | Base | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylene (B1199291) derivatives of amines | Anhydrous Acetonitrile | Triethylamine | nih.gov |

| Quinoline-8-sulfonyl chloride | Substituted amines | Dichloromethane | Pyridine | rsc.org |

| 8-Hydroxy-7-iodoquinoline-5-sulfonyl chloride | Secondary amines (e.g., diethylamine) | Not specified | Not specified | researchgate.net |

| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylene derivatives of amines | Anhydrous Acetonitrile | Triethylamine | nih.gov |

Regioselective Functionalization Approaches

Achieving the specific substitution pattern of this compound requires precise control over the placement of each functional group, a concept known as regioselectivity. The synthesis must be designed to introduce the fluoro, iodo, and sulfonamide groups at the C8, C3, and C5 positions, respectively, without ambiguity.

The most straightforward strategy to ensure the C8-fluoro substitution is to begin the synthesis with a precursor that already contains fluorine in the correct position relative to the amine group, such as 2-fluoroaniline. Building the quinoline ring from this starting material inherently places the fluorine at the C8 position.

Introducing the iodine atom regioselectively at the C3 position is more challenging. Direct C-H functionalization using transition metal catalysis represents a powerful and modern strategy for selectively activating and modifying specific C-H bonds on a heterocyclic ring. mdpi.comnih.gov This approach could potentially be used to directly iodinate the C3 position of an 8-fluoroquinoline-5-sulfonamide (B1517415) precursor. Alternatively, electrophilic iodination can be performed on quinoline systems, though the regioselectivity depends heavily on the existing substituents and reaction conditions. For some quinoline derivatives, specific positions are more activated towards electrophilic attack, which can be exploited to install the iodo group.

Multi-step Reaction Sequences (e.g., Suzuki, Acid-Amine Cross-Coupling, N-alkylation)

Beyond the synthesis of the core this compound structure, multi-step reaction sequences can be employed to create a diverse library of related compounds for further research. These sequences often involve well-established cross-coupling and derivatization reactions.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of quinoline sulfonamides, a halogenated intermediate (for example, a bromo- or iodo-substituted quinoline sulfonamide) can be coupled with various aryl boronic acids. nih.gov This allows for the introduction of a wide range of aryl or heteroaryl groups onto the quinoline scaffold, significantly increasing molecular diversity. nih.gov

Acid-Amine Cross-Coupling: This reaction forms an amide bond and can be used to link the quinoline core to other molecules. For instance, a quinoline carboxylic acid can be activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with an amine (such as sulfanilamide) to form a complex amide-linked sulfonamide. researchgate.net

N-alkylation: Once the sulfonamide nitrogen is in place, it can be further functionalized through N-alkylation. This reaction typically involves treating the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) to attach an alkyl group to the sulfonamide nitrogen. researchgate.net

| Reaction Type | Purpose | Example Reagents | Reference |

|---|---|---|---|

| Suzuki Coupling | C-C bond formation (attaching aryl groups) | Aryl boronic acids, Palladium catalyst | nih.gov |

| Acid-Amine Cross-Coupling | Amide bond formation | HATU, DIPEA | researchgate.net |

| N-alkylation | Attaching alkyl groups to nitrogen | Alkyl halides (R-X), K₂CO₃ | researchgate.net |

| Buchwald-Hartwig Amination | C-N bond formation (attaching amines) | Amines, Palladium catalyst | researchgate.net |

Optimization of Reaction Conditions and Yields

Maximizing the efficiency and yield of each synthetic step is paramount. The optimization of reaction conditions—such as temperature, solvent, catalyst, and reagent stoichiometry—can have a profound impact on the outcome of the synthesis.

For the formation of sulfonyl chlorides, temperature control is critical. In the direct synthesis of quinoline-8-sulfonyl chloride from quinoline and chlorosulfonic acid, maintaining a precise temperature of 140 ± 5°C was found to be essential for obtaining a good yield and minimizing the formation of impurities. publish.csiro.au

In amidation reactions, the choice of solvent and reagents plays a significant role. One study on the amidation of quinoline N-oxides found that using PhI(OAc)₂ as a reagent in acetonitrile (CH₃CN) as the solvent resulted in a near-quantitative yield of 97%. organic-chemistry.org Similarly, conducting the amidation of quinoline-5-sulfonyl chlorides in anhydrous acetonitrile with an excess of the amine reactant and triethylamine as a base has been shown to produce high yields. nih.gov These examples underscore the importance of systematic screening of conditions to identify the optimal protocol for a given transformation.

Green Chemistry Considerations in Synthetic Pathways

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com Several green strategies are applicable to the synthesis of quinoline derivatives. zenodo.org

The use of less hazardous solvents is a key principle. Water, being non-toxic and abundant, is an ideal green solvent. acs.org Zinc powder-mediated coupling reactions to form sulfonylated quinolines have been successfully performed in water. rsc.org Furthermore, ultrasound-assisted protocols can enhance reaction rates and yields, often under milder conditions. rsc.org

Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comnih.gov The development of nanocatalysts also offers significant advantages, including high efficiency and the potential for catalyst recovery and reuse, which reduces waste and cost. acs.org One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further improves efficiency and reduces solvent use and waste generation. nih.gov Applying these principles to the synthesis of this compound could lead to more sustainable and economical production methods.

Spectroscopic and Structural Elucidation of 8 Fluoro 3 Iodoquinoline 5 Sulfonamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 8-Fluoro-3-iodoquinoline-5-sulfonamide is anticipated to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the sulfonamide group. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the fluorine at C8, the iodine at C3, and the sulfonamide group at C5. The fluorine atom, being highly electronegative, will exert a significant influence on the neighboring protons.

The protons H2 and H4 on the pyridine (B92270) ring are expected to appear at the most downfield region due to the deshielding effect of the quinoline nitrogen and the adjacent iodine atom. Specifically, H2 and H4 would likely present as singlets or narrow doublets. The protons on the benzene (B151609) ring, H6 and H7, would form an AX or AB spin system, showing characteristic doublet signals with coupling constants typical for ortho-protons. The protons of the -SO₂NH₂ group are expected to appear as a broad singlet, and its chemical shift can be concentration-dependent. uncw.edu

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | s | - |

| H-4 | 8.6 - 8.8 | s | - |

| H-6 | 8.2 - 8.4 | d | 8.0 - 9.0 |

| H-7 | 7.8 - 8.0 | dd | 8.0 - 9.0 (H-6), 4.0 - 5.0 (H-F) |

Note: Predicted values are based on analyses of substituted quinoline and sulfonamide analogs. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to iodine (C3) is expected to show a signal at a relatively upfield position due to the heavy atom effect. docbrown.info Conversely, the carbon attached to the fluorine atom (C8) will exhibit a large downfield shift and will appear as a doublet due to carbon-fluorine coupling (¹JCF). Other aromatic carbons will resonate in the typical region of 110-160 ppm. rsc.orgnih.gov The quaternary carbons, such as those bearing the iodo and sulfonamide groups (C3, C5) and the bridgehead carbons (C4a, C8a), can be identified by their lower intensity and lack of signal in DEPT-135 experiments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 95 - 100 |

| C-4 | 145 - 147 |

| C-4a | 130 - 133 |

| C-5 | 135 - 138 |

| C-6 | 128 - 130 |

| C-7 | 120 - 123 (d, ²JCF) |

| C-8 | 158 - 162 (d, ¹JCF) |

Note: Predicted values are based on analyses of substituted quinoline analogs. 'd' indicates a doublet due to C-F coupling. researchgate.net

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are employed. nih.gov

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of this compound, CH signals (H2, H4, H6, H7) will appear as positive peaks, while quaternary carbons (C3, C4a, C5, C8, C8a) will be absent. This helps in confirming the assignment of the protonated versus non-protonated carbons in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. youtube.com For the target molecule, a key correlation would be observed between the ortho-coupled protons H6 and H7 on the benzenoid ring. This cross-peak confirms their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Each CH group in the molecule will produce a cross-peak connecting the ¹H chemical shift to the ¹³C chemical shift. For instance, a cross-peak will be observed between the signal for H6 and C6, H7 and C7, H2 and C2, and H4 and C4, providing definitive assignments for these pairs.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the parent ion with high precision, which in turn allows for the calculation of its elemental formula. nih.govnih.gov For this compound (C₉H₆FIN₂O₂S), the expected monoisotopic mass can be calculated with high accuracy. The observation of the molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the compound's identity and elemental composition. The isotopic pattern, particularly the presence of iodine, would also be a characteristic feature.

Table 3: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|

Note: The observed mass is a hypothetical value for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govusda.govhpst.cz This technique is invaluable for assessing the purity of the synthesized compound. A sample of this compound would be injected into the LC system, and a single peak in the chromatogram at a specific retention time would indicate a high degree of purity. The mass spectrometer detector would simultaneously provide the mass of the compound eluting at that retention time, confirming its identity. This method is also highly effective for monitoring the progress of chemical reactions and identifying any byproducts or impurities. acgpubs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its quinoline core, sulfonamide group, and halogen substituents.

The sulfonamide group (-SO₂NH₂) gives rise to distinct vibrational modes. Typically, two strong bands are observed for the asymmetric and symmetric stretching vibrations of the S=O bonds, generally appearing in the ranges of 1385-1330 cm⁻¹ and 1195-1150 cm⁻¹, respectively. bohrium.comnih.gov The N-H stretching vibration of the sulfonamide is expected to produce a band in the region of 3470-3245 cm⁻¹. orientjchem.org

The quinoline ring itself presents a complex pattern of absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system result in a series of bands between 1640 cm⁻¹ and 1460 cm⁻¹. bohrium.comorientjchem.org The substitution pattern on the quinoline ring, including the presence of fluorine and iodine atoms, will influence the precise positions of these bands.

The C-F stretching vibration is expected to appear as a strong band in the region of 1250-1000 cm⁻¹, while the C-I stretching vibration will be found at lower wavenumbers, typically below 600 cm⁻¹. Out-of-plane C-H bending vibrations provide further information about the substitution pattern on the aromatic rings and generally appear in the 900-650 cm⁻¹ range. researchgate.netuantwerpen.be

A comparison with the IR spectrum of the related compound, 8-hydroxyquinoline-5-sulfonic acid, shows characteristic bands for the quinoline ring and the sulfonic acid group, which provides a basis for the assignment of bands in this compound. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3470 - 3245 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1385 - 1330 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1195 - 1150 |

| Quinoline Ring | Aromatic C-H Stretch | > 3000 |

| Quinoline Ring | C=C and C=N Stretch | 1640 - 1460 |

| C-F | Stretch | 1250 - 1000 |

| C-I | Stretch | < 600 |

X-ray Crystallography and Solid-State Structure Analysis

The molecule is expected to be largely planar due to the aromatic nature of the quinoline ring system. beilstein-journals.orgresearchgate.net The sulfonamide group will likely be oriented to facilitate intermolecular hydrogen bonding. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms can act as acceptors. These hydrogen bonds are expected to play a crucial role in the crystal packing, potentially forming dimers or extended networks. researchgate.net

Analysis of the crystal structures of similar compounds, such as fluorinated quinazolines and iodo-quinoline derivatives, reveals that the interplay of hydrogen bonding, halogen bonding, and π-π stacking dictates the supramolecular architecture. beilstein-journals.orgresearchgate.netresearchgate.net

| Structural Feature | Expected Characteristic |

|---|---|

| Molecular Geometry | Largely planar quinoline ring |

| Intermolecular Interactions | Hydrogen bonding via sulfonamide group (N-H···O, N-H···N) |

| Halogen bonding involving the iodine atom (C-I···O, C-I···N) | |

| π-π stacking of quinoline rings | |

| Crystal Packing | Formation of dimers or extended networks |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the quinoline chromophore. niscpr.res.inresearchgate.net Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region. The precise position and intensity of these bands are influenced by the nature and position of substituents. nih.govmdpi.com

The presence of the sulfonamide group, the fluorine atom, and the iodine atom will cause shifts in the absorption maxima compared to unsubstituted quinoline. The electron-withdrawing nature of the sulfonamide and halogen groups can lead to a bathochromic (red) or hypsochromic (blue) shift depending on their position and electronic interplay with the quinoline ring.

Many quinoline derivatives are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence. nih.govnih.gov Upon excitation at a wavelength corresponding to an absorption maximum, the molecule is promoted to an excited electronic state. It then relaxes to the ground state, in part by emitting a photon of light at a longer wavelength (a phenomenon known as Stokes shift). beilstein-journals.org

| Property | Expected Characteristic |

|---|---|

| UV-Vis Absorption | Multiple bands in the UV region due to π → π* transitions in the quinoline ring. |

| Effect of Substituents | Sulfonamide, fluorine, and iodine groups will shift absorption maxima. |

| Fluorescence | Expected to be fluorescent, with emission at a longer wavelength than absorption. |

| Stokes Shift | The difference between the absorption and emission maxima. |

| Influence of Iodine | Potential for decreased fluorescence quantum yield due to the heavy-atom effect. |

Computational and Theoretical Investigations of 8 Fluoro 3 Iodoquinoline 5 Sulfonamide

Molecular Docking Studies

Identification of Potential Molecular Targets

Molecular docking and other computational screening methods are instrumental in identifying potential biological targets for a given compound. By simulating the interaction between a small molecule and a macromolecular target, these techniques can predict binding affinity and mode, offering hypotheses for the compound's biological activity. For the quinoline (B57606) sulfonamide scaffold, computational studies have implicated several potential molecular targets.

Carbonic Anhydrases (CAs): A significant body of research points to quinoline-based sulfonamides as potent inhibitors of carbonic anhydrases, which are metalloenzymes involved in various physiological and pathological processes, including tumorigenicity. nih.govmdpi.com Molecular docking studies have been employed to justify the CA inhibitory action of newly synthesized quinoline-based benzenesulfonamides. nih.govmdpi.com These studies suggest that the sulfonamide group acts as a zinc anchoring moiety within the enzyme's active site. nih.gov Derivatives have shown inhibitory activity against several human CA (hCA) isoforms, including the cancer-related hCA IX and hCA XII. nih.govmdpi.com

Pyruvate (B1213749) Kinase M2 (PKM2): The M2 isoform of pyruvate kinase is a key regulator of tumor metabolism, making it an attractive therapeutic target. mdpi.com Computational techniques, including molecular docking, have been used to design quinoline-8-sulfonamide (B86410) derivatives as potential modulators of PKM2. mdpi.com In silico studies identified compounds that are predicted to interact strongly with the PKM2 protein. mdpi.com

Phosphatidylinositol 3-kinase-related Kinases (PIKKs): Quinoline derivatives, specifically quinoline-3-carboxamides, have been investigated as inhibitors of the PIKK family of kinases, such as ataxia telangiectasia mutated (ATM) kinase. mdpi.com These kinases are involved in DNA damage response pathways. Molecular docking studies have been performed to understand the selectivity of these compounds towards ATM kinase over other related kinases. mdpi.com

Other Potential Targets: Broader research into quinoline derivatives suggests other potential targets. Molecular docking has been used to explore quinoline derivatives as inhibitors of enzymes relevant to viral diseases, such as respiratory syncytial virus (RSV) G glycoproteins and yellow fever virus (YFV) methyltransferase (MTase). doi.org Additionally, computational studies have explored sulfonamide-containing compounds as potential inhibitors of enzymes like the SARS Coronavirus Main Proteinase (3CLpro). nih.gov

| Potential Molecular Target Class | Specific Examples | Relevance | Computational Method |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | hCA I, hCA II, hCA IX, hCA XII | Tumorigenicity, pH homeostasis | Molecular Docking nih.govmdpi.com |

| Kinases | Pyruvate Kinase M2 (PKM2), ATM Kinase | Tumor metabolism, DNA damage response | Molecular Docking mdpi.commdpi.com |

| Viral Enzymes | RSV G protein, YFV MTase | Antiviral activity | Molecular Docking doi.org |

Molecular Dynamics Simulations

In the broader research of quinoline sulfonamides and related quinoline derivatives, MD simulations are a crucial step following molecular docking to validate the predicted binding modes. mdpi.com For instance, simulations have been performed on quinoline-8-sulfonamide derivatives docked with the PKM2 protein to confirm the stability of the interaction. mdpi.com Similarly, MD simulations were used to study the complexes of quinoline-3-carboxamides with various kinases, including ATM, to establish the stability of the interactions involved. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex throughout the simulation. doi.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. doi.org

Radius of Gyration (RGyr): This parameter assesses the compactness of the protein-ligand complex over time. doi.org

These simulations provide a more profound understanding of the protein-ligand stability and the structural flexibility of the docked complexes, reinforcing the predictions made by initial docking studies. mdpi.comdoi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how variations in molecular features (descriptors) affect a compound's potency, QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.govmdpi.com

For quinoline derivatives, QSAR has been employed to guide the development of compounds for various therapeutic applications. The process involves analyzing a series of related compounds with known activities against a specific target. nih.gov Different linear and non-linear machine learning methods, such as k-nearest neighbors (KNN), decision trees (DT), and neural networks, can be used to build these predictive models. nih.gov

Examples of QSAR applications for the quinoline scaffold include:

P-glycoprotein (ABCB1) Inhibition: QSAR models have been developed to describe and predict the inhibitory activity of quinoline derivatives against the efflux pump ABCB1, which is implicated in cancer multidrug resistance. nih.gov

Antimalarial Activity: 2D-QSAR and 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been built for a large database of quinoline derivatives with activity against Plasmodium falciparum. mdpi.com These models help identify key structural features that enhance antimalarial potency. mdpi.com

These models are valuable tools for the rational design of new bioactive compounds, reducing the time and cost associated with synthesizing and testing a large number of derivatives. mdpi.com

In Silico ADMET Prediction for Compound Profile

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. nih.gov In silico ADMET prediction has become an essential part of the early drug discovery process, allowing for the computational screening of compounds to flag potential liabilities before significant resources are invested. nih.govcsmres.co.uk

For quinoline sulfonamides and related structures, various ADMET properties are commonly predicted using computational models. These predictions are typically based on the compound's physicochemical properties.

Key predicted ADMET parameters include:

Physicochemical Properties: Predictions often start with fundamental properties like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and Total Polar Surface Area (TPSA). These are often evaluated against frameworks like Lipinski's Rule of Five to estimate oral bioavailability. journaljpri.com

Absorption: Models predict parameters such as human intestinal absorption and cell permeability (e.g., Caco-2). srce.hr The percentage of absorption can also be estimated. journaljpri.com

Distribution: This includes predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: In silico tools can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity, hepatotoxicity, and acute oral toxicity categories. journaljpri.com

While specific ADMET data for 8-Fluoro-3-iodoquinoline-5-sulfonamide is not publicly available, the table below illustrates the types of parameters commonly predicted for analogous quinoline compounds based on computational models.

| ADMET Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | Predicts potential for good oral bioavailability. journaljpri.com |

| Total Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. journaljpri.com |

| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and distribution; poor solubility can hinder efficacy. |

| CYP450 Inhibition | Prediction of whether the compound inhibits major cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). | Helps to foresee potential drug-drug interactions. |

| Hepatotoxicity | Prediction of the potential for the compound to cause liver damage. | A critical toxicity endpoint that can halt drug development. journaljpri.com |

| Mutagenicity (e.g., AMES test) | Prediction of the compound's potential to induce genetic mutations. | A key indicator of potential carcinogenicity. journaljpri.com |

Biological Activity Profiling of 8 Fluoro 3 Iodoquinoline 5 Sulfonamide: in Vitro and Mechanistic Studies

Enzyme Inhibition Mechanism and Selectivity

No peer-reviewed studies or publicly accessible data were identified that describe the enzyme inhibition mechanism or selectivity profile of 8-Fluoro-3-iodoquinoline-5-sulfonamide for the enzyme targets listed below.

Ten-Eleven Translocation Dioxygenase 2 (TET2) Inhibition

There are no available research findings on the inhibitory effect or mechanism of action of this compound on the Ten-Eleven Translocation Dioxygenase 2 (TET2) enzyme.

Carbonic Anhydrase (CA) Isoform Inhibition

Scientific literature lacks any data concerning the inhibitory activity of this compound against various isoforms of carbonic anhydrase (CA). Consequently, no inhibition constants (Kᵢ) or selectivity data are available for this compound.

Cholinesterase and Monoamine Oxidase Inhibition

No studies have been published detailing the in vitro inhibitory potential of this compound against either cholinesterase enzymes (acetylcholinesterase or butyrylcholinesterase) or monoamine oxidase enzymes (MAO-A or MAO-B).

Pyruvate (B1213749) Kinase M2 (PKM2) Inhibition

The effect of this compound on the activity of Pyruvate Kinase M2 (PKM2) has not been documented in the available scientific literature.

Other Enzyme Targets (e.g., Lactate Dehydrogenase, Rho-associated Protein Kinase)

No research was found that has evaluated the inhibitory activity of this compound against other enzyme targets such as Lactate Dehydrogenase (LDH) or Rho-associated Protein Kinase (ROCK).

Antimicrobial Research (In Vitro)

There are no published in vitro studies investigating the antimicrobial properties of this compound. Therefore, data regarding its potential antibacterial or antifungal activity, including minimum inhibitory concentration (MIC) values, are not available.

Antibacterial Activity: Gram-Positive (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis) and Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The quinoline-sulfonamide scaffold is a recognized pharmacophore in the development of new antibacterial agents. Studies on various derivatives demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Gram-Positive Activity: Derivatives of 8-sulfonamidoquinolines have shown potent activity against Staphylococcus aureus. nih.gov Specifically, certain C-2 derivatized compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as ≤ 8 µg/mL. nih.gov Research into 8-hydroxyquinoline-5-sulfonamides has also revealed activity against reference and multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com One particular acetylene (B1199291) derivative of 8-hydroxyquinoline-5-sulfonamide demonstrated efficacy comparable to the antibiotics oxacillin (B1211168) and ciprofloxacin (B1669076) against MRSA isolates. mdpi.com

Gram-Negative Activity: The antibacterial potential of this class extends to Gram-negative pathogens. Hybrid quinoline-sulfonamide compounds have been synthesized and tested, with one candidate, designated QS3, showing significant inhibitory action against Pseudomonas aeruginosa with an MIC of 64 μg/mL and against Escherichia coli with an MIC of 128 μg/mL. nih.gov Furthermore, some C-2 derivatized 8-sulfonamidoquinolines were also active against E. coli, with reported MIC values of ≤ 16 µg/mL. nih.gov

The data below summarizes the antibacterial activity of representative quinoline-sulfonamide derivatives.

Table 1: In Vitro Antibacterial Activity of Representative Quinoline-Sulfonamide Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Quinoline-Sulfonamide Hybrid (QS3) nih.gov | Pseudomonas aeruginosa | 64 |

| Quinoline-Sulfonamide Hybrid (QS3) nih.gov | Enterococcus faecalis | 128 |

| Quinoline-Sulfonamide Hybrid (QS3) nih.gov | Escherichia coli | 128 |

| C-2 Derivatized 8-Sulfonamidoquinolines nih.gov | Staphylococcus aureus | ≤ 8 |

| C-2 Derivatized 8-Sulfonamidoquinolines nih.gov | Escherichia coli | ≤ 16 |

Antifungal Activity (e.g., Candida albicans)

In addition to antibacterial properties, the quinoline (B57606) scaffold, particularly 8-hydroxyquinoline-5-sulfonamides, has been investigated for antifungal efficacy. These compounds are considered promising candidates for treating fungal infections. nih.gov

Studies focusing on derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable activity against Candida species. nih.gov The mechanism of action for these derivatives is believed to involve disruption of the fungal cell wall. nih.govresearchgate.net In one study, a nanoemulsion formulation containing an 8-hydroxyquinoline-5-sulfonamide derivative exhibited potent antifungal activity against Candida albicans, with MIC values ranging from 0.5 to 4 μg/mL. nih.gov This highlights the potential of the quinoline-sulfonamide core structure in developing new antifungal agents. nih.gov

Table 2: In Vitro Antifungal Activity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives

| Compound Formulation | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Nanoemulsion of 8-hydroxyquinoline-5-sulfonamide derivative nih.gov | Candida albicans | 0.5 - 4 |

Proposed Mechanisms of Action (e.g., DNA replication interference, essential enzyme inhibition)

The biological activity of quinoline-sulfonamide hybrids is likely derived from the established mechanisms of their constituent moieties.

Interference with DNA Replication : The quinoline core is characteristic of quinolone antibiotics, which are well-known inhibitors of bacterial DNA synthesis. nih.gov They function by targeting essential type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. By stabilizing the complex between these enzymes and DNA, they block the progression of the DNA replication fork, leading to breaks in the DNA that are ultimately fatal to the bacterium.

Essential Enzyme Inhibition : The sulfonamide group is a classic inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Inhibition of this enzyme depletes the supply of folate, which is necessary for the synthesis of nucleotides and amino acids, thereby halting bacterial growth. The combination of these two pharmacophores in a single molecule suggests a potential dual-action mechanism that could be effective in overcoming bacterial resistance.

Fungal Cell Wall Disruption : In the context of antifungal activity, studies on 8-hydroxyquinoline derivatives suggest a mechanism targeting the integrity of the fungal cell wall. nih.govresearchgate.net This mode of action is distinct from many clinically used antifungals and represents a valuable area for further investigation.

Anticancer Research (In Vitro)

The quinoline-sulfonamide scaffold has also emerged as a promising framework for the design of novel anticancer agents. In vitro studies have demonstrated the ability of these compounds to modulate cancer cell proliferation, regulate the cell cycle, and induce apoptosis.

Cellular Proliferation Modulation in Cancer Cell Lines (e.g., C-32, MDA-MB-231, A549)

Various quinoline-5-sulfonamide (B3425427) derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. Research on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide showed significant cytotoxic effects. mdpi.com One compound, in particular, displayed high activity against human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with efficacies comparable to the established chemotherapy drugs cisplatin (B142131) and doxorubicin. mdpi.com Similarly, a separate study on quinoline-8-sulfonamide (B86410) derivatives confirmed their cytotoxic potential against C-32, MDA-MB-231, and A549 cells. nih.gov

The table below presents the half-maximal inhibitory concentration (IC50) values for a representative active 8-hydroxyquinoline-5-sulfonamide derivative.

Table 3: In Vitro Antiproliferative Activity of an 8-Hydroxyquinoline-5-sulfonamide Derivative (Compound 3c) mdpi.com

| Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| C-32 | Amelanotic Melanoma | 11.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.6 |

| A549 | Lung Adenocarcinoma | 13.5 |

Cell Cycle Regulation and Apoptosis Induction Pathways (e.g., P53/P21, BCL-2/BAX modulation)

The anticancer effects of quinoline-sulfonamides are linked to their ability to interfere with key pathways that control cell survival and death. Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and its regulation often involves the tumor suppressor protein p53 and the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov

A highly active 8-hydroxyquinoline-5-sulfonamide derivative was found to modulate these pathways directly. mdpi.com The study reported that the compound increased the transcriptional activity of the cell cycle regulators p53 and p21. mdpi.com The p53 protein can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. The p21 protein is a key downstream target of p53 that enforces this cell cycle arrest.

Furthermore, the same compound altered the expression of the BCL-2 and BAX genes. mdpi.com The Bcl-2 protein is anti-apoptotic, promoting cell survival, while the Bax protein is pro-apoptotic. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio pushes the cell toward death. By modulating these key regulatory proteins, quinoline-sulfonamide derivatives can effectively induce apoptosis in cancer cells.

Target Identification and Pathway Perturbation

To develop more effective and selective anticancer drugs, identifying their specific molecular targets is crucial. Research into the mechanism of quinoline-8-sulfonamides has identified a key enzyme in cancer metabolism as a potential target: the M2 isoform of pyruvate kinase (PKM2). nih.gov

PKM2 is a critical glycolytic enzyme that is overexpressed in many human tumors and plays a central role in regulating cancer cell metabolism to support rapid growth and proliferation. nih.gov By designing compounds that act as modulators of PKM2, it is possible to perturb the metabolic pathways that cancer cells rely on. In vitro experiments confirmed that a novel quinoline-8-sulfonamide derivative could reduce intracellular pyruvate levels in A549 lung cancer cells, which is consistent with the modulation of PKM2 activity. nih.gov This disruption of glycolysis simultaneously impacts cancer cell viability and cell cycle progression, identifying PKM2 as an attractive therapeutic target for this class of compounds.

Anti-inflammatory Research (In Vitro)

Currently, there is no specific data from in vitro anti-inflammatory studies on this compound in the accessible scientific literature. Investigations into the anti-inflammatory properties of structurally related quinoline-sulfonamide derivatives have been conducted, but direct experimental results for this compound, such as its effects on inflammatory mediators or cellular pathways, have not been reported.

Receptor Binding and Modulation Studies

Detailed receptor binding assays and modulation studies for this compound are not available in the current body of scientific research. While the quinoline scaffold is a common feature in molecules targeting various receptors, the specific binding affinity and functional activity of this compound at particular receptor sites have not been characterized.

Structure Activity Relationship Sar Investigations of 8 Fluoro 3 Iodoquinoline 5 Sulfonamide Derivatives

Impact of Halogen Substitutions (Fluoro, Iodo) on the Quinoline (B57606) Ring

The presence of halogen atoms on the quinoline scaffold is a common strategy to modulate the physicochemical properties and biological activity of these compounds.

The specific placement of halogen substituents on the quinoline ring is a critical determinant of biological efficacy. Studies on various quinoline derivatives have consistently shown that the position of halogen atoms can dramatically alter their activity. For instance, in some series of quinoline-based agents, substitutions at the C-5 and C-7 positions have been shown to be crucial for activity. nih.gov The 8-fluoro, 3-iodo substitution pattern is a specific arrangement that has been explored for its unique effects. Research on other halogenated quinolines indicates that altering the halogen position can lead to significant changes in potency; for example, moving a fluoro substituent from an ortho to a para position on an associated phenyl ring resulted in a 3-fold reduction in potency against the MAO-B enzyme. rsc.org Similarly, changing an iodine substituent's position from meta to para also led to a decrease in potency. rsc.org

The iodine atom at the 3-position, being large and polarizable, introduces significant steric bulk. This can be advantageous for fitting into specific hydrophobic pockets of a target protein, thereby enhancing binding affinity. The steric and electronic properties of halogens are known to influence the chemical shifts in NMR spectra, indicating their impact on the electronic environment of the quinoline ring. acs.org

Role of the Sulfonamide Moiety and its N-Substitutions

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities. rsc.orgopenaccesspub.org

The primary sulfonamide (-SO₂NH₂) is crucial for the activity of many inhibitors. It is known to anchor the molecule to the active site of target enzymes, often by coordinating with a zinc ion present in metalloenzymes. researchgate.net This interaction is a key feature for the inhibitory action of many sulfonamide-based drugs. The hydrogen atoms on the nitrogen can act as hydrogen bond donors, while the oxygen atoms can act as acceptors, allowing for strong and specific interactions with amino acid residues in the target protein. rsc.org The importance of this group is such that its removal or significant alteration often leads to a substantial loss of biological activity. researchgate.net

Below is a table summarizing the general effects of N-substitutions observed in related sulfonamide compounds.

| Substituent Type | General Effect on Potency | Potential Rationale |

| Primary (-NH₂) | Often essential for high potency | Key anchoring group for enzyme binding. researchgate.net |

| Alkyl | Variable | Can influence solubility and cell permeability. |

| Aryl/Heterocyclic | Variable, can enhance potency | May form additional interactions in the binding site. rsc.orgmdpi.com |

Significance of Quinoline Ring System Substituents (e.g., 8-hydroxy, 8-methoxy)

Other substituents on the quinoline ring also play a significant role in defining the biological activity. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is known for its metal-chelating properties and broad range of medicinal applications, including antimicrobial and anticancer activities. nih.govnih.gov

The hydroxyl group at the C-8 position is a key feature, as it is capable of forming chelate complexes with various metal ions, which is often linked to its biological effects. nih.govwikipedia.org Replacing the 8-fluoro atom with an 8-hydroxy group would introduce this potent metal-chelating functionality. The SAR of 8-hydroxyquinolines indicates that the C-8 position for the hydroxyl group is particularly effective for certain biological activities. nih.gov

The following table outlines the potential impact of different substituents at the 8-position.

| Substituent at C-8 | Key Feature | Potential Impact on Activity |

| Fluoro | High electronegativity | Modulates electronic properties of the ring system. |

| Hydroxy | Metal chelation, H-bonding | Can confer antimicrobial, anticancer, and other activities. nih.govnih.gov |

| Methoxy | Bulkier, non-chelating | Alters steric and electronic profile, potentially affecting binding and potency. rsc.orgresearchgate.net |

Correlation between Structural Modifications and Molecular Interactions with Targets

The molecular interactions of 8-fluoro-3-iodoquinoline-5-sulfonamide derivatives with their biological targets are intricately linked to their structural features. The quinoline core, the sulfonamide group, and various substituents all play crucial roles in defining the binding affinity and selectivity of these compounds. Structure-activity relationship (SAR) studies on analogous quinoline and sulfonamide-containing molecules have provided valuable insights into the key interactions that govern their biological activity. These interactions primarily include hydrogen bonding, hydrophobic interactions, and electrostatic or ionic interactions.

The sulfonamide moiety is a critical pharmacophore that often acts as a zinc-binding group in metalloenzymes, a common target for this class of compounds. The two oxygen atoms and the nitrogen atom of the sulfonamide group can form a network of interactions. For instance, in carbonic anhydrase isozymes, the sulfonamide group directly coordinates with the zinc ion in the active site. nih.gov The nitrogen of the sulfonamide can also act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex. nih.gov

Modifications to the quinoline ring system significantly influence the compound's interaction profile. The quinoline nitrogen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding pocket of some targets. acs.org The aromatic nature of the quinoline ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the target's active site. researchgate.netrsc.org

Substituents on the quinoline ring, such as the 8-fluoro and 3-iodo groups, have a profound impact on the molecular interactions. The fluorine atom at the 8-position, being highly electronegative, can alter the electronic distribution of the quinoline ring and potentially engage in halogen bonding or other electrostatic interactions. The bulky and lipophilic iodine atom at the 3-position can enhance hydrophobic interactions within a corresponding pocket of the target protein. The size and nature of the substituent at this position can be a determining factor for selectivity among different enzyme isoforms.

The following interactive table summarizes the key structural modifications and their resulting effects on molecular interactions with hypothetical protein targets, based on data extrapolated from studies on similar quinoline sulfonamide derivatives.

| Structural Modification | Observed Interaction | Effect on Binding Affinity | Target Class Example |

| Unsubstituted Quinoline-5-sulfonamide (B3425427) | Forms hydrogen bonds via sulfonamide NH and quinoline N. Basic hydrophobic interactions. | Moderate | Kinases, Carbonic Anhydrases |

| Introduction of 8-Fluoro group | Potential for halogen bonding; alters electrostatic potential of the ring. | May increase or decrease affinity depending on the target's electrostatic environment. | Kinases |

| Introduction of 3-Iodo group | Strong hydrophobic interactions due to the bulky, lipophilic nature of iodine. | Generally increases affinity if a suitable hydrophobic pocket is present. | Kinases, Zinc Proteases |

| Substitution on Sulfonamide Nitrogen | Can introduce additional hydrogen bond donors/acceptors or hydrophobic groups. | Highly dependent on the substituent and the topology of the binding site. | Carbonic Anhydrases, Proteases |

| Methylation of 8-hydroxyl group (in analogs) | Loss of a key hydrogen bonding group. | Generally decreases affinity for targets where this interaction is crucial. mdpi.com | Various enzymes |

Detailed research findings from molecular docking and crystallography studies on related quinoline sulfonamides have elucidated these interactions more precisely. For example, in studies of quinoline-based sulfonamides as carbonic anhydrase inhibitors, the sulfonamide moiety was consistently observed to bind to the catalytic zinc ion. mdpi.com The orientation of the quinoline ring in the active site was found to be influenced by substitutions, which in turn determined the specific hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues. mdpi.com

In the context of kinase inhibition, the quinoline scaffold can mimic the adenine (B156593) region of ATP, with the sulfonamide group extending into other regions of the ATP-binding pocket. The nature and position of substituents on the quinoline ring dictate the selectivity for different kinases by exploiting subtle differences in the shape and chemical nature of their active sites. For instance, bulky hydrophobic groups at certain positions can enhance binding to kinases with larger hydrophobic pockets.

The table below presents hypothetical binding affinities (as inhibitory constants, Ki) for a series of this compound derivatives against two representative enzyme targets, illustrating the impact of modifications at the sulfonamide nitrogen.

| Compound | R-Group on Sulfonamide (SO2NH-R) | Target A (Kinase) Ki (nM) | Target B (Metalloprotease) Ki (nM) |

| 1 | -H | 150 | 250 |

| 2 | -CH3 | 120 | 200 |

| 3 | -CH2CH2OH | 80 | 180 |

| 4 | -Phenyl | 50 | 300 |

| 5 | -4-Chlorophenyl | 35 | 280 |

These hypothetical data illustrate that for Target A, increasing the hydrophobic character of the R-group on the sulfonamide enhances binding affinity, suggesting a hydrophobic pocket in this region of the active site. The introduction of a hydroxyl group in compound 3 also improves affinity, likely through the formation of an additional hydrogen bond. For Target B, the larger substituents on the sulfonamide nitrogen appear to be detrimental to binding, indicating a more sterically constrained active site.

Advanced Research Methodologies Applied to Quinoline Sulfonamide Research

High-Throughput Screening (HTS) Techniques for Target Identification

High-Throughput Screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets. ox.ac.ukdrugtargetreview.com This automated approach allows researchers to efficiently identify "hits"—compounds that modulate the activity of a target protein or pathway. ox.ac.uk For quinoline (B57606) sulfonamides, HTS campaigns are instrumental in the initial stages of target identification and validation.

The process involves miniaturized assays in micro-well plates (such as 96, 384, or 1536-well formats), where each well hosts a biological reaction. ox.ac.uk Libraries of diverse small molecules, which could include various quinoline sulfonamide derivatives, are screened for their ability to alter the function of a target, often an enzyme or a cellular process. drugtargetreview.com HTS is driven by functional activity rather than pre-existing knowledge of binding modes, which means it can uncover novel compounds with unique mechanisms of action. drugtargetreview.com

There are two primary HTS approaches applicable to quinoline sulfonamide research:

Molecular Target-Based HTS (MT-HTS): This method screens compounds against an isolated, purified protein target, such as a specific kinase or enzyme. nih.gov It is highly effective for identifying direct inhibitors or activators.

Cellular Target-Based HTS (CT-HTS): This approach uses whole cells in the assay, providing a more biologically relevant context. nih.gov It can identify compounds that affect a particular cellular pathway or phenotype, although subsequent studies are required to pinpoint the precise molecular target. nih.gov

The primary goal of an HTS campaign is to identify lead compounds that can be further optimized for drug development. drugtargetreview.com

Biochemical Assays for Enzyme Activity Quantification

Once a quinoline sulfonamide is identified as a "hit," its interaction with the target protein must be precisely quantified. Biochemical assays are employed to measure the compound's effect on enzyme activity, providing crucial data on its potency and mechanism of inhibition.

For instance, in the study of quinoline-based sulfonamides as inhibitors of human carbonic anhydrase (CA) isoforms, a stopped-flow technique was used to measure inhibition constants (Kᵢs). nih.gov This method allows for the rapid measurement of enzyme kinetics.

While not specifically detailed for 8-Fluoro-3-iodoquinoline-5-sulfonamide in the provided context, common advanced assay formats used for such quantification include:

Förster Resonance Energy Transfer (FRET): FRET-based assays are widely used to study enzyme activity, particularly for proteases and kinases. The assay measures changes in fluorescence that occur when a substrate is modified by the enzyme, providing a sensitive readout of inhibition.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): This mass spectrometry technique can be adapted for enzyme assays. It directly measures the conversion of a substrate to its product, offering a label-free method to quantify enzyme activity and inhibition. It is particularly useful for complex enzyme reactions.

These assays provide quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ values, which are essential for comparing the potency of different quinoline sulfonamide derivatives and guiding structure-activity relationship (SAR) studies.

Cell-Based Assays for Mechanistic Investigations

To understand how a compound like a quinoline sulfonamide functions within a biological system, researchers utilize a variety of cell-based assays. immunologixlabs.com These assays are performed in a cellular environment, which can better mimic physiological conditions and reveal insights into a compound's mechanism of action (MOA), efficacy, and potential off-target effects. immunologixlabs.com

In research on related quinoline-5-sulfonamide (B3425427) derivatives, several cell-based assays were employed to investigate their anticancer effects: mdpi.com

Cell Viability and Proliferation Assays:

WST-1 and MTT Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. nih.govnih.gov

Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total cell number. mdpi.com

Cytotoxicity Assays:

LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity. mdpi.com

Gene and Protein Expression Analysis:

To probe the molecular mechanism, researchers analyzed changes in the expression of key regulatory genes. For example, one active quinoline-5-sulfonamide derivative was found to increase the transcriptional activity of cell cycle regulators (TP53 and P21) and alter the expression of apoptosis-related genes (BCL-2 and BAX). mdpi.comnih.gov

The table below summarizes the findings from cell-based assays for a potent 8-hydroxyquinoline-5-sulfonamide derivative (Compound 3c) against various cancer cell lines. mdpi.comnih.gov

| Assay Type | Cell Line | Observation | Implication |

| Gene Expression | C-32, A549, MDA-MB-231 | Increased transcriptional activity of TP53 and P21 | Promotion of cell cycle arrest |

| Gene Expression | C-32, A549, MDA-MB-231 | Altered expression of BCL-2 and BAX genes | Induction of apoptosis |

| Gene Expression | C-32, A549, MDA-MB-231 | Decreased expression of H3 | Impact on chromatin structure/cell division |

This interactive table is based on data for a related quinoline-5-sulfonamide and illustrates the type of data generated in mechanistic studies.

Co-crystallization Studies with Target Proteins

Determining the three-dimensional structure of a compound bound to its protein target is a crucial step in understanding its mechanism of action and for guiding further rational drug design. Co-crystallization followed by X-ray diffraction analysis provides a high-resolution snapshot of the molecular interactions between the ligand and the protein's binding site.

While a co-crystal structure for this compound is not specifically available, studies on related quinoline sulfonamide scaffolds highlight the importance of this technique. For example, in the development of quinoline-8-sulfonamide (B86410) derivatives as modulators of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism, molecular docking studies were performed using existing crystal structures of PKM2. nih.gov

The process often involves:

Molecular Docking: Computational simulations are used to predict the binding mode of the new quinoline sulfonamide derivatives within the active site of the target protein, using a known crystal structure (e.g., PDB ID: 4G1N for PKM2). nih.gov

Structural Analysis: The predicted binding pose is compared to the interactions observed in the actual crystal structure of a reference compound. For instance, researchers confirmed that the quinoline system of their designed compounds maintained key interactions with amino acid residues like Phe26, Leu27, and Met30, which were identified in the original co-crystal structure. nih.gov

Rational Design: This structural information allows researchers to understand why certain chemical modifications enhance or diminish activity. For example, observing that a methyl group on the sulfonamide nitrogen would cause a steric clash with a nearby amino acid (Leu353) explains its lack of activity and guides the synthesis of more effective analogs. nih.gov

These co-crystallization and molecular modeling studies provide invaluable insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of quinoline sulfonamides for their targets.

Future Perspectives and Research Trajectories for 8 Fluoro 3 Iodoquinoline 5 Sulfonamide

Rational Design of Novel Derivatives with Enhanced Selectivity and Potency

The rational design of novel derivatives based on the 8-Fluoro-3-iodoquinoline-5-sulfonamide scaffold is a key avenue for future research. The primary goal is to systematically modify the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The quinoline (B57606) ring system is amenable to various chemical modifications, offering a rich platform for creating a library of new chemical entities. nih.gov

Future efforts in this area will likely focus on several key strategies:

Modification of the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore that can be readily modified. Introduction of a diverse range of substituents on the sulfonamide nitrogen can significantly impact the compound's properties. For instance, incorporating cyclic amines, aromatic rings, or chiral auxiliaries can modulate the compound's binding affinity and selectivity for specific biological targets. mdpi.com

Bioisosteric Replacement: The fluorine and iodine atoms at positions 8 and 3, respectively, are ripe for bioisosteric replacement. Replacing the fluorine with other electron-withdrawing groups like a cyano or nitro group, or the iodine with other halogens or a trifluoromethyl group, could fine-tune the electronic properties and lipophilicity of the molecule, potentially leading to improved potency and metabolic stability.

Hybrid Molecule Design: A promising approach involves creating hybrid molecules that combine the this compound core with other known pharmacophores. This strategy aims to develop multi-target ligands or to enhance the activity against a specific target. For example, linking the scaffold to moieties known to interact with kinases or carbonic anhydrases could yield potent and selective inhibitors. mdpi.comresearchgate.net

| Modification Strategy | Targeted Property | Potential Outcome |

|---|---|---|

| Sulfonamide Group Derivatization | Binding Affinity, Selectivity | Enhanced potency and target specificity |

| Bioisosteric Replacement of Halogens | Electronic Properties, Lipophilicity | Improved pharmacokinetic profile |

| Hybrid Molecule Synthesis | Multi-target Activity | Novel therapeutic applications |

Exploration of New Biological Targets and Preclinical Therapeutic Applications

While the specific biological activities of this compound are not yet extensively documented, the broader class of quinoline-sulfonamides has demonstrated a wide range of pharmacological effects. Future research should focus on screening this compound and its derivatives against a panel of biological targets to uncover novel therapeutic applications.

Potential therapeutic areas for investigation include:

Oncology: Quinoline derivatives have shown significant potential as anticancer agents. mdpi.comnih.gov Future studies could explore the activity of this compound against various cancer cell lines. Specific molecular targets of interest within this field include protein kinases, which are often dysregulated in cancer, and carbonic anhydrases, particularly the tumor-associated isoforms IX and XII. nih.govnih.govnih.gov

Infectious Diseases: The quinoline core is present in several antimicrobial drugs. researchgate.netmicrobiologyjournal.org The unique electronic and steric properties conferred by the fluoro and iodo substituents may lead to novel mechanisms of antimicrobial action. Screening against a broad spectrum of bacteria and fungi, including drug-resistant strains, is a logical next step. nih.gov

Neurodegenerative Diseases: Some quinoline-sulfonamide derivatives have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease by targeting enzymes such as cholinesterases and monoamine oxidases. rsc.org The neuroprotective potential of this compound and its analogs warrants investigation.

Antiviral Activity: The structural features of this compound could also be conducive to antiviral activity. Screening against a panel of viruses could reveal unexpected therapeutic opportunities.

Integration of Advanced Computational and Experimental Approaches

To accelerate the drug discovery process, future research on this compound should integrate advanced computational and experimental techniques. This synergistic approach can guide the rational design of new derivatives and help elucidate their mechanisms of action.

Key integrated approaches include:

Molecular Modeling: In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets. mdpi.comnih.gov These computational studies can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. This can provide valuable insights into the key structural features required for potency and can guide the design of more effective compounds.

High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen a large library of this compound derivatives against a panel of biological targets. This can quickly identify lead compounds for further optimization.

Pharmacokinetic Profiling: Early-stage in vitro and in silico ADME (absorption, distribution, metabolism, and excretion) studies can help to identify derivatives with favorable drug-like properties, increasing the likelihood of success in later preclinical and clinical development. rsc.org

| Integrated Approach | Objective | Expected Output |

|---|---|---|

| Molecular Docking and Dynamics | Predict binding modes and affinities | Prioritized list of synthetic targets |

| QSAR Studies | Relate structure to biological activity | Identification of key pharmacophoric features |

| High-Throughput Screening | Rapidly screen compound libraries | Identification of initial hit compounds |

| In Silico/In Vitro ADME | Assess drug-like properties | Selection of candidates with favorable pharmacokinetics |

Development of Robust Synthetic Routes for Academic Scalability

For the full research potential of this compound and its derivatives to be realized, the development of robust and scalable synthetic routes is essential. While the synthesis of related quinoline-5-sulfonamides has been reported, optimizing these methods for this specific substitution pattern will be crucial for academic and potentially industrial research. mdpi.comnih.gov

Future synthetic chemistry research should focus on:

Efficient Synthesis of the Core Scaffold: Developing a high-yield, multi-step synthesis of the 8-fluoro-3-iodoquinoline (B1284323) core is a primary objective. This may involve exploring novel cyclization strategies or optimizing existing methods for quinoline synthesis.

Late-Stage Functionalization: The ability to introduce the fluoro, iodo, and sulfonamide groups in the later stages of the synthesis would provide greater flexibility for creating a diverse range of derivatives. This approach allows for the rapid generation of analogs from a common intermediate.

Purification and Characterization: Establishing efficient purification protocols and comprehensive analytical methods (NMR, Mass Spectrometry, etc.) is necessary to ensure the identity and purity of the synthesized compounds, which is critical for reliable biological testing. researchgate.net

Scalability: While initial studies may be conducted on a small scale, developing synthetic routes that can be scaled up to produce gram quantities of material will be necessary for more extensive preclinical evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.